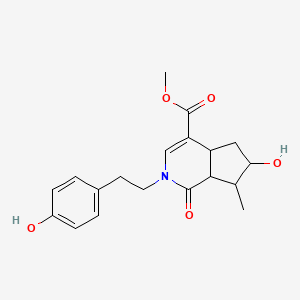
Dinklageine (Strychnos)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinklageine is an alkaloid compound derived from the plant genus Strychnos, specifically from the species Strychnos dinklagei. This genus is well-known for producing various bioactive metabolites, including the highly toxic strychnine. Dinklageine, like other alkaloids from Strychnos, has significant biological activity and has been studied for its potential medicinal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dinklageine involves complex organic reactions, often starting from simpler indole derivatives. One common synthetic route involves the cyclization of indole-1-ylketones using samarium diiodide, which allows for the construction of functionalized N-heterocycles . This method has been optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Dinklageine typically involves the extraction of the compound from the Strychnos dinklagei plant. The extraction process includes maceration of the plant material in solvents such as ethanol or methanol, followed by purification using chromatographic techniques. This method ensures the isolation of Dinklageine in sufficient quantities for research and potential therapeutic use.
化学反応の分析
Types of Reactions
Dinklageine undergoes various chemical reactions, including:
Oxidation: Dinklageine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Dinklageine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various Dinklageine derivatives, each with unique structural and biological properties. These derivatives are often studied for their potential therapeutic applications.
科学的研究の応用
Dinklageine has been the subject of extensive scientific research due to its bioactive properties. Some key applications include:
Chemistry: Dinklageine and its derivatives are used as model compounds in organic synthesis to develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Dinklageine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist of glycine and acetylcholine receptors, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, another well-known alkaloid from the Strychnos genus. The molecular targets and pathways involved include the inhibition of inhibitory neurotransmission, resulting in convulsant activity.
類似化合物との比較
Similar Compounds
Strychnine: A highly toxic alkaloid from Strychnos nux-vomica, known for its convulsant effects.
Brucine: Another alkaloid from Strychnos nux-vomica, with similar but less potent effects compared to strychnine.
Curarine: An alkaloid from Strychnos toxifera, used historically as a muscle relaxant.
Uniqueness of Dinklageine
Dinklageine is unique due to its specific structural features and its distinct biological activity profile. Unlike strychnine, which is primarily known for its toxicity, Dinklageine has shown potential for therapeutic applications, making it a compound of interest for further research and development.
特性
CAS番号 |
91668-36-9 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
methyl 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1-oxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-11-16(22)9-14-15(19(24)25-2)10-20(18(23)17(11)14)8-7-12-3-5-13(21)6-4-12/h3-6,10-11,14,16-17,21-22H,7-9H2,1-2H3 |
InChIキー |
QAUCSANHJLYHKL-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC2C1C(=O)N(C=C2C(=O)OC)CCC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


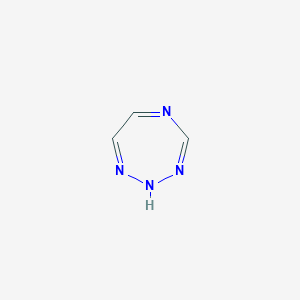

![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

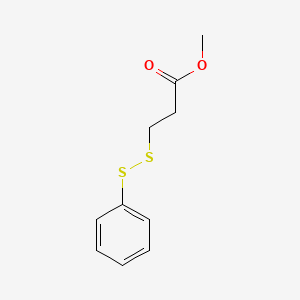

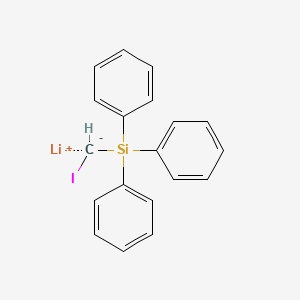
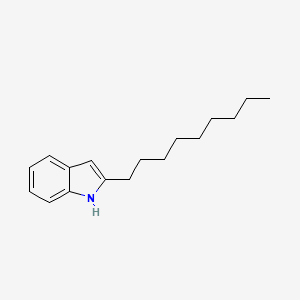
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)

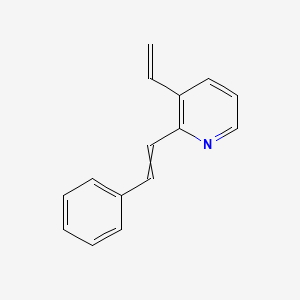
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
